molecular formula C16H16BrNO2 B5798197 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B5798197
M. Wt: 334.21 g/mol
InChI Key: LLDGOXCYXJVWJN-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that features a brominated phenoxy group and a methylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Bromination of 2-methylphenol: This step involves the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. The reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Formation of 4-bromo-2-methylphenoxyacetic acid: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-bromo-2-methylphenoxyacetic acid.

    Amidation: Finally, the 4-bromo-2-methylphenoxyacetic acid is reacted with 2-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Nucleophilic substitution: Formation of various substituted phenoxyacetamides.

    Oxidation: Formation of 4-bromo-2-methylphenoxyacetic acid.

    Reduction: Formation of 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)ethylamine.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The brominated phenoxy group and the acetamide moiety allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methylphenoxyacetic acid
  • 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)ethylamine
  • 4-bromo-2-methylphenyl isocyanate

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated phenoxy group and acetamide moiety make it a versatile intermediate in various synthetic pathways and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-5-3-4-6-14(11)18-16(19)10-20-15-8-7-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGOXCYXJVWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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